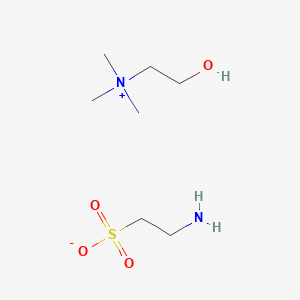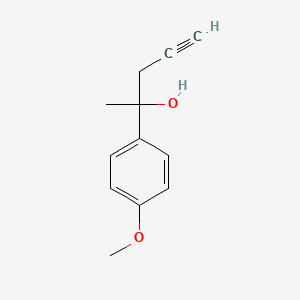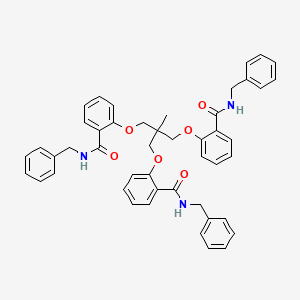![molecular formula C26H19NO2 B11927178 (S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)
(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] is a chiral compound that features a binaphthalene core with hydroxyl and pyridyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] typically involves the asymmetric oxidative coupling of 2-naphthol derivatives. One common method employs copper (II) chloride as an oxidant in the presence of a chiral ligand such as (S)-(+)-amphetamine . The reaction proceeds through the formation of a radical intermediate, which couples to form the binaphthalene structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar oxidative coupling reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The pyridyl group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted binaphthalene derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] has a wide range of scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of (S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. These interactions facilitate the formation of chiral environments, which are crucial for asymmetric catalysis. The compound’s hydroxyl and pyridyl groups play a key role in its binding affinity and selectivity towards specific substrates .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bi-2-naphthol (BINOL): A widely used chiral ligand in asymmetric synthesis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Another chiral ligand with applications in catalysis.
Bipyridine derivatives: Used as ligands in coordination chemistry and catalysis.
Uniqueness
(S)-2-Hydroxy-2’-[®-hydroxy(4-pyridyl)methyl]-[1,1’-binaphthalene] is unique due to its combination of hydroxyl and pyridyl groups, which provide additional sites for functionalization and enhance its versatility in various chemical reactions. Its chiral nature and ability to form stable complexes with metal ions make it a valuable compound in asymmetric synthesis and catalysis.
Propiedades
Fórmula molecular |
C26H19NO2 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
1-[2-[(R)-hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C26H19NO2/c28-23-12-10-18-6-2-4-8-21(18)25(23)24-20-7-3-1-5-17(20)9-11-22(24)26(29)19-13-15-27-16-14-19/h1-16,26,28-29H/t26-/m1/s1 |
Clave InChI |
JYJLRFUVMXNOEH-AREMUKBSSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)[C@@H](C5=CC=NC=C5)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)C(C5=CC=NC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)






![1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11927150.png)



